![molecular formula C13H11N3S B14228389 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- CAS No. 536719-67-2](/img/structure/B14228389.png)
1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse chemical and biological properties. This compound features a triazole ring substituted with a naphthalenylmethylthio group, making it a unique and versatile molecule in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- typically involves the reaction of 1H-1,2,4-triazole with a naphthalenylmethylthio reagent under controlled conditions. One common method includes the use of S-alkylation, where the triazole is treated with a naphthalenylmethyl halide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions: 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The naphthalenylmethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- involves its interaction with specific molecular targets:
類似化合物との比較
1H-1,2,4-Triazole-3-thiol: Known for its tautomerism and ability to form luminescent polymers.
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: Exhibits similar chemical properties but with a pyridyl substitution.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Another derivative with distinct biological activities.
Uniqueness: 1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]- stands out due to its naphthalenylmethylthio substitution, which imparts unique chemical reactivity and biological activity compared to other triazole derivatives.
特性
CAS番号 |
536719-67-2 |
|---|---|
分子式 |
C13H11N3S |
分子量 |
241.31 g/mol |
IUPAC名 |
5-(naphthalen-2-ylmethylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C13H11N3S/c1-2-4-12-7-10(5-6-11(12)3-1)8-17-13-14-9-15-16-13/h1-7,9H,8H2,(H,14,15,16) |
InChIキー |
XQBLAEZIWAIBRE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CSC3=NC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)
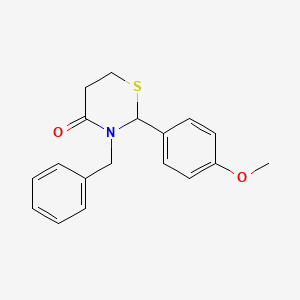

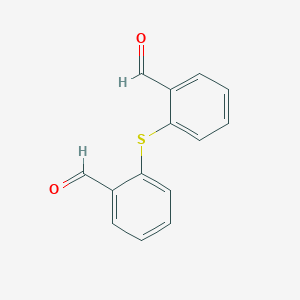
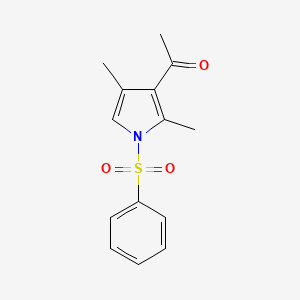
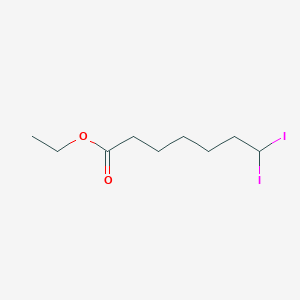

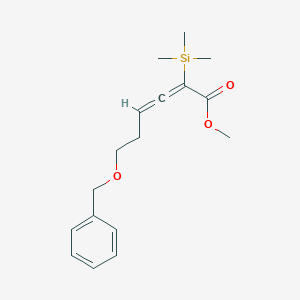
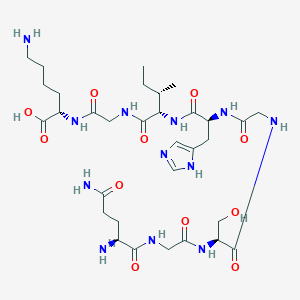

![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)

![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
